molecular formula C15H22N2O4 B14799214 tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

Cat. No.: B14799214
M. Wt: 294.35 g/mol
InChI Key: CTFYHNRRPGOYJS-UHFFFAOYSA-N
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Description

tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then reacts with an amine to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields . Industrial production methods often involve similar routes but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. When the protecting group is no longer needed, it can be removed under acidic conditions, releasing the free amine . This process involves the formation of a tert-butyl cation, which is stabilized by resonance and subsequently eliminated .

Properties

IUPAC Name

tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFYHNRRPGOYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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